4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The compound can also form complexes with metal ions, which can further influence its behavior and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-Carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-1-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Uniqueness
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid is unique due to its specific arrangement of azo groups and sulfonic acid groups, which confer distinct color properties and stability. Compared to similar compounds, it offers a broader range of applications in various fields due to its enhanced stability and vibrant color.
Eigenschaften
CAS-Nummer |
6276-96-6 |
---|---|
Molekularformel |
C36H24N4O12S2 |
Molekulargewicht |
768.7 g/mol |
IUPAC-Name |
4-[[4-[(E)-2-[4-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C36H24N4O12S2/c41-33-27(35(43)44)15-21-5-1-3-7-25(21)31(33)39-37-23-13-11-19(29(17-23)53(47,48)49)9-10-20-12-14-24(18-30(20)54(50,51)52)38-40-32-26-8-4-2-6-22(26)16-28(34(32)42)36(45)46/h1-18,41-42H,(H,43,44)(H,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,39-37?,40-38? |
InChI-Schlüssel |
BDXUBDHCCBUMEP-MQJWSLAISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C(=CC6=CC=CC=C65)C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C(=CC6=CC=CC=C65)C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.